molecular formula C22H28O2S2 B1670322 CPI-613 CAS No. 95809-78-2

CPI-613

Número de catálogo: B1670322
Número CAS: 95809-78-2
Peso molecular: 388.6 g/mol
Clave InChI: ZYRLHJIMTROTBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Devimistat, también conocido por su código de desarrollo CPI-613, es un fármaco antimitocondrial experimental desarrollado por Cornerstone Pharmaceuticals. Es un derivado del ácido lipoico que se dirige a las enzimas implicadas en el metabolismo energético de las células cancerosas. Devimistat se está estudiando actualmente para el tratamiento de varios cánceres, incluido el cáncer de páncreas metastásico y la leucemia mieloide aguda recidivante o refractaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Devimistat se sintetiza mediante un proceso de varios pasos que implica la reacción del ácido octanoico con el bencilmercaptano. Los pasos clave incluyen:

Métodos de producción industrial: La producción industrial de devimistat sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, la presión y el tiempo de reacción para garantizar una calidad de producción constante .

Análisis De Reacciones Químicas

Tipos de reacciones: Devimistat sufre varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

CPI-613, also known as devimistat, is a first-in-class anti-cancer agent that targets mitochondrial metabolism in tumor cells . It is an analog of α-lipoic acid coenzyme . this compound has undergone clinical trials for hematological malignancies and pancreatic cancer and has been well tolerated in patients .

Mechanism of Action: this compound inhibits pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KDH), which are essential mitochondrial enzymes in the tricarboxylic acid (TCA) cycle . By inhibiting these enzymes, this compound disrupts the TCA cycle, leading to ATP depletion and cell death in malignant cells .

Scientific Research Applications

Anti-Cancer Activity: this compound has demonstrated effectiveness against most carcinoma cell lines . Pre-clinical research indicates that the anti-cancer mechanisms of this compound remain intact, suggesting its potential for broad-based clinical approaches .

Combination Therapies: Research indicates that this compound may be more effective when used with other cancer treatments, particularly for difficult-to-treat tumors . For example, combining this compound with FOLFIRINOX enhances cytotoxicity in pancreatic cancer cell lines . this compound has synergistic effects with standard chemotherapy drugs like gemcitabine and cisplatin in treating cholangiocarcinoma . Combining this compound with Ivosidenib, an IDH1 inhibitor, may also have better anti-cancer activities .

Overcoming Drug Resistance: this compound resistance can occur in some tumors due to alternative pathways that bypass the TCA cycle . Specifically, electron flow from fatty acids metabolized in the peroxisome can bypass the this compound blockade . Targeting this bypass with drugs like thioridazine and crizotinib can improve this compound sensitivity .

Radiation Therapy Sensitization: Combining this compound with radiation therapy (RT) can significantly inhibit pancreatic ductal adenocarcinoma (PDAC) cell growth compared to RT alone . The combination of this compound and RT effectively enhances cell death in MiaPaCa-2 and Panc-1 cells .

Clinical Trials and Studies:

  • A phase 1 clinical trial studied this compound in combination with modified FOLFIRINOX for metastatic pancreatic cancer, showed promising efficacy, and was deemed safe .
  • A phase 1 study of this compound with gemcitabine and radiation therapy in patients with inoperable pancreatic ductal adenocarcinoma showed that the treatment was completed and the dose-limiting toxicity period .
  • A phase 1 study evaluated the effects of this compound on mitochondrial function and defined the maximum tolerated dose (MTD), pharmacokinetics, and safety in patients with relapsed or refractory hematologic malignancies .
  • Clinical trials have been conducted to evaluate this compound in treating patients with metastatic colorectal cancer that cannot be removed by surgery .
  • A study found that this compound induces autophagosome formation followed by lysosome fusion in human sarcoma (HS-MM CCS) cells, suggesting its potential in treating cancerous soft tissue .

Specific Cancer Types:

  • Cholangiocarcinoma: this compound has synergistic effects when combined with gemcitabine and cisplatin, the standard of care chemotherapy for cholangiocarcinoma .
  • Pancreatic Cancer: this compound enhances the cytotoxicity of FOLFIRINOX in pancreatic cancer cell lines . Combining this compound with radiation therapy also shows promise in inhibiting pancreatic ductal adenocarcinoma cell growth .
  • Colorectal Cancer: Clinical trials have explored the use of this compound with fluorouracil in treating patients with metastatic colorectal cancer that cannot be removed by surgery .

Mecanismo De Acción

Devimistat ejerce sus efectos dirigiéndose a enzimas clave en el ciclo del ácido tricarboxílico, específicamente la piruvato deshidrogenasa y la alfa-cetoglutarato deshidrogenasa. Al inhibir estas enzimas, devimistat altera el metabolismo energético de las células cancerosas, lo que lleva a la muerte celular. Este mecanismo es distinto de la quimioterapia citotóxica tradicional, lo que convierte a devimistat en un candidato prometedor para las terapias combinadas .

Compuestos similares:

Comparación: Devimistat es único en su capacidad de dirigirse selectivamente al metabolismo de las células cancerosas sin afectar a las células normales. Esta selectividad se debe a su inhibición específica de la piruvato deshidrogenasa y la alfa-cetoglutarato deshidrogenasa, que son cruciales para la supervivencia de las células cancerosas. A diferencia de otros compuestos similares, devimistat ha mostrado resultados prometedores en ensayos clínicos, lo que lo convierte en un posible avance en el tratamiento del cáncer .

Comparación Con Compuestos Similares

Comparison: Devimistat is unique in its ability to selectively target cancer cell metabolism without affecting normal cells. This selectivity is due to its specific inhibition of pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for cancer cell survival. Unlike other similar compounds, devimistat has shown promising results in clinical trials, making it a potential breakthrough in cancer therapy .

Actividad Biológica

CPI-613, also known as devimistat, is a novel lipoate derivative that targets mitochondrial metabolism, specifically inhibiting key enzymes involved in the tricarboxylic acid (TCA) cycle. Its unique mechanism of action has garnered attention for its potential therapeutic benefits in various malignancies, particularly hematologic cancers and solid tumors. This article provides a comprehensive overview of the biological activity of this compound, including case studies, research findings, and data tables.

This compound selectively inhibits two critical lipoate-dependent enzymes: pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KDH) . By impairing these enzymes, this compound disrupts mitochondrial function, leading to energy depletion in malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Phase I Trials

  • Hematologic Malignancies :
    • A Phase I study evaluated the safety and efficacy of this compound in patients with relapsed or refractory hematologic malignancies. Out of 21 evaluable patients, 4 achieved an objective response, and 2 had prolonged stable disease, indicating a clinical benefit rate of 29% .
    • Gene expression profiling post-treatment showed immune activation in responders, suggesting that this compound may enhance anti-tumor immunity .
  • Combination with Chemotherapy :
    • In combination with high-dose cytarabine for acute myeloid leukemia (AML), this compound demonstrated an overall response rate of 50% among evaluable patients, with a median survival of 6.7 months . Notably, patients over 60 years old showed a complete response rate of 47% .

Phase II Trials

  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • A Phase II trial assessed this compound combined with gemcitabine and radiation therapy in patients with inoperable PDAC. Early results indicated manageable toxicity profiles and some preliminary efficacy data .
  • Ovarian Cancer :
    • Preclinical studies using ovarian cancer cell lines revealed that this compound significantly reduced tumor burden and increased overall survival in xenograft models. The compound effectively suppressed PDH and KDH activity, leading to decreased oxidative phosphorylation (OXPHOS) and TCA cycle activity .

Summary of Clinical Outcomes

Study TypeCancer TypeObjective Response RateMedian Survival
Phase IHematologic Malignancies29%Not specified
Phase IAcute Myeloid Leukemia50%6.7 months
Phase IIPancreatic Ductal AdenocarcinomaTBDTBD
PreclinicalOvarian CancerSignificant reduction in tumor burdenIncreased overall survival

Case Studies

  • Case Study in AML :
    • A patient with multiply refractory Burkitt lymphoma experienced a partial remission sustained for over one year following treatment with this compound as part of a clinical trial regimen .
  • Case Study in Ovarian Cancer :
    • In preclinical models, treatment with this compound resulted in enhanced survival rates compared to control groups, demonstrating its potential as an effective therapeutic agent against chemoresistant ovarian cancer .

Propiedades

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914807
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95809-78-2
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95809-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CPI 613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095809782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Devimistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Bis(benzylthio)octanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEVIMISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E76113IR49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPI-613
Reactant of Route 2
CPI-613
Reactant of Route 3
Reactant of Route 3
CPI-613
Reactant of Route 4
CPI-613
Reactant of Route 5
Reactant of Route 5
CPI-613
Reactant of Route 6
CPI-613

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.